molecular formula C17H23NO4 B1388261 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid CAS No. 916421-44-8

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

Cat. No. B1388261
M. Wt: 305.4 g/mol
InChI Key: KRTMMQOFFHMEON-UHFFFAOYSA-N
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Description

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The empirical formula is C17H23NO4 .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO4 . It has an average mass of 305.369 Da and a monoisotopic mass of 305.162720 Da . The ChemSpider ID is 11428652 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 448.0±45.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.4±3.0 kJ/mol . The flash point is 224.7±28.7 °C . The index of refraction is 1.546 . The molar refractivity is 82.8±0.3 cm3 . The compound has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Summary of the Application

“4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Methods of Application

Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . The specific methods of application or experimental procedures would depend on the particular protein target and the context of the research.

The specific methods of application or experimental procedures, as well as the results or outcomes, would depend on the particular protein target and the context of the research .

Safety And Hazards

The compound has the following hazard statements: H315 - H317 - H319 - H410 . It has the following precautionary statements: P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The compound is a useful linker in PROTAC development for targeted protein degradation . Future research may focus on optimizing the properties of such linkers to improve the efficacy of protein degraders.

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTMMQOFFHMEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662838
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

CAS RN

916421-44-8
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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